molecular formula C13H24N2O4 B3004101 O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate CAS No. 2306248-46-2

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B3004101
CAS No.: 2306248-46-2
M. Wt: 272.345
InChI Key: CVMRVIPMDLABQQ-ZJUUUORDSA-N
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Description

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a tert-butyl ester at position 1 and an ethyl ester at position 2. The (2S,5R) stereochemistry and the primary amino group at position 5 make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemical control. Its molecular formula is C13H24N2O4, with a molecular weight of 272.34 g/mol .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMRVIPMDLABQQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 2306248-46-2
  • Purity : Typically ≥97% .

Structural Information

The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This structure is crucial for its biological activity, as piperidine derivatives are known to interact with various biological targets.

This compound has been studied for its potential as an inhibitor of various enzymes and receptors. The presence of the amino group and carboxylate moieties suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and glutamate.

In Vitro Studies

Research indicates that piperidine derivatives exhibit significant inhibitory effects on human acetylcholinesterase (AChE) and can modulate neurotransmission. A study involving virtual screening showed that certain piperazine derivatives bind effectively to the peripheral anionic site of AChE, suggesting that this compound may share similar properties .

In Vivo Studies

While specific in vivo data on this particular compound is limited, related piperidine derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies suggest potential applications in treating conditions like Alzheimer's disease by inhibiting amyloid peptide aggregation .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeReference
This compoundAChE InhibitionVaradaraju et al.
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-oneAntioxidant ActivityPubMed
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazineNeuroprotective EffectsVaradaraju et al.

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of piperazine derivatives on neuronal cells exposed to oxidative stress, compounds similar to this compound showed promising results in reducing cell death and maintaining mitochondrial function. This suggests that such derivatives could be beneficial in developing therapies for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate has been studied for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Antidepressant Activity : Some studies have suggested that compounds related to aminopiperidine derivatives can influence serotonin and norepinephrine levels, potentially serving as novel antidepressants.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow for modifications that can enhance pharmacological activity or reduce side effects.

Chemical Biology

In chemical biology, this compound is utilized to explore receptor interactions and enzyme inhibition. Its ability to act as a ligand for various biological targets makes it valuable for drug discovery processes.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of aminopiperidine derivatives. The research demonstrated that certain modifications to the core structure of O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine could enhance neuroprotection against oxidative stress in neuronal cell lines .

Case Study 2: Antidepressant Activity

Research conducted by a team at a leading pharmaceutical company evaluated the antidepressant potential of this compound. The findings indicated that specific analogs exhibited significant activity in animal models of depression, suggesting a pathway for further development into clinically viable antidepressants .

Comparative Analysis Table

Application AreaPotential ImpactCurrent Research Status
Medicinal ChemistryNeuroprotection and antidepressant effectsActive research ongoing
Pharmaceutical DevelopmentIntermediate for CNS-targeting drugsEstablished
Chemical BiologyLigand interactions and enzyme inhibitionPromising early results

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a. O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2361925-80-4)
  • Key Difference : The (5S) configuration instead of (5R) alters spatial orientation, impacting binding affinity in chiral environments.
  • Molecular Formula : Identical (C13H24N2O4) but distinct NMR and crystallographic profiles due to stereochemistry .
b. (2R,5S)-1-tert-butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS 2411590-87-7)
  • Key Difference : Inversion at both C2 (R-configuration) and C5 (S-configuration) drastically changes molecular interactions.
  • Applications : Used in parallel synthetic pathways but may exhibit reduced efficacy in target-specific reactions .

Ester Group Modifications

a. O1-tert-butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate (Ref: 10-F625802)
  • Key Difference : Ethyl ester replaced with methyl, reducing steric bulk and lipophilicity (logP decreases by ~0.5 units).
  • Stability : Methyl esters are more prone to hydrolysis under basic conditions compared to ethyl esters .
b. Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 91229-91-3)
  • Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered) and a ketone group at position 3.
  • Reactivity: The oxo group enables nucleophilic additions, whereas the amino group in the target compound supports amide bond formation .

Functional Group Variations

a. (S)-1-TERT-BUTYL 2-ETHYL 5-OXOPIPERIDINE-1,2-DICARBOXYLATE (CAS 1260587-51-6)
  • Key Difference: 5-Oxo group replaces the 5-amino group.
  • Applications : Suitable for ketone-based reactions (e.g., Grignard additions) but lacks the amine’s nucleophilicity for further derivatization .
b. 1-tert-butyl 2-methyl (2S,5R)-5-(2-oxopropyl)pyrrolidine-1,2-dicarboxylate
  • Key Difference : A 2-oxopropyl substituent at C5 introduces additional reactivity for cross-coupling or Michael additions .

Ring Size and Hybrid Structures

a. tert-butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1932413-16-5)
  • Key Difference : Bicyclic structure with a diazabicyclo framework enhances rigidity and target selectivity.
  • Pharmacological Relevance : Often employed in protease inhibitors due to constrained conformation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate Not explicitly provided C13H24N2O4 272.34 (2S,5R) configuration; amino group at C5
O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate 2361925-80-4 C13H24N2O4 272.34 (5S) stereoisomer
(2R,5S)-1-tert-butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate 2411590-87-7 C13H24N2O4 272.34 Dual stereochemical inversion (2R,5S)
O1-tert-butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate N/A C12H22N2O4 258.31 Methyl ester at O2; lower lipophilicity
Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate 91229-91-3 C14H23NO5 285.34 Pyrrolidine ring; 5-oxo group
(S)-1-TERT-BUTYL 2-ETHYL 5-OXOPIPERIDINE-1,2-DICARBOXYLATE 1260587-51-6 C13H21NO5 271.31 5-Oxo group instead of amino

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and detect diastereomeric impurities. For example, splitting patterns in the piperidine ring protons (δ 3.0–4.5 ppm) can indicate stereochemical deviations .
  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases resolves enantiomers. Retention time consistency vs. standards validates enantiopurity .
  • Polarimetry : Specific optical rotation ([α]D) measurements compare experimental values to literature data (e.g., [α]D = −15° to +30° for similar piperidine derivatives) .

How can researchers address contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer :
Contradictions often arise from subtle variations in reaction conditions or impurities. Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design can optimize solvent polarity, base strength, and reaction time .
  • Replication Studies : Reproduce protocols with strict control of moisture/oxygen levels (via Schlenk techniques) to assess reproducibility .
  • Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to confirm structural assignments and detect trace byproducts .

What strategies are effective for enhancing enantiomeric excess (ee) in the final product?

Q. Methodological Answer :

  • Chiral Catalysis : Use asymmetric hydrogenation catalysts like (R)- or (S)-BINAP-Ru complexes to achieve >90% ee .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of intermediates .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize racemic mixtures in chiral solvents (e.g., (R)-limonene) to bias crystal formation .

How can computational modeling guide the optimization of reaction pathways for this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps. For example, modeling the tert-butyl group’s steric effects on piperidine ring closure .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal polar aprotic solvents (e.g., THF vs. DMF) for stabilizing intermediates .
  • Machine Learning (ML) : Train models on reaction databases to recommend conditions (e.g., temperature, catalysts) for maximizing yield .

What experimental designs are suitable for scaling up synthesis while maintaining stereochemical fidelity?

Q. Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during scale-up. For example, fixed-bed reactors with immobilized catalysts .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling immediate adjustments .
  • Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., pH, agitation rate) using risk assessment matrices .

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